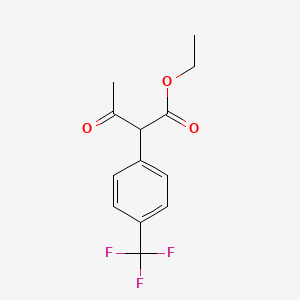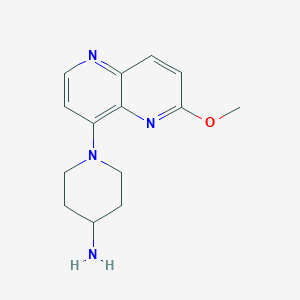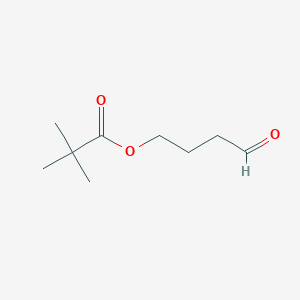
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a bromophenyl group at position 1, a methyl group at position 3, and a phenyl group at position 4. The compound’s unique structure makes it a subject of interest in various fields of scientific research.
Méthodes De Préparation
The synthesis of 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Nitration: The starting material, such as a substituted benzene, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amine group.
Bromination: The amine group is brominated to introduce the bromophenyl group.
Cyclization: The brominated intermediate undergoes cyclization with appropriate reagents to form the pyrazole ring.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and controlled reaction conditions.
Analyse Des Réactions Chimiques
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine undergoes various chemical reactions, including:
Electrophilic Aromatic Substitution: The aromatic rings in the compound can undergo substitution reactions with electrophiles, such as halogens or nitro groups.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of various substituted pyrazoles.
Common reagents used in these reactions include halogens, acids, bases, and reducing agents. The major products formed depend on the specific reaction conditions and the reagents used.
Applications De Recherche Scientifique
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in the study of enzyme inhibition and receptor binding.
Mécanisme D'action
The mechanism by which 1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity, or interact with receptors, modulating their signaling pathways. The specific pathways involved depend on the biological context and the target molecules .
Comparaison Avec Des Composés Similaires
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-amine can be compared with other similar compounds, such as:
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-ol: This compound has a hydroxyl group instead of an amine group, which affects its reactivity and biological activity.
1-(2-Bromophenyl)-3-methyl-4-phenyl-1h-pyrazol-5-thiol:
The uniqueness of this compound lies in its specific substitution pattern and the presence of the bromophenyl group, which influences its reactivity and interactions with other molecules.
Propriétés
Formule moléculaire |
C16H14BrN3 |
|---|---|
Poids moléculaire |
328.21 g/mol |
Nom IUPAC |
2-(2-bromophenyl)-5-methyl-4-phenylpyrazol-3-amine |
InChI |
InChI=1S/C16H14BrN3/c1-11-15(12-7-3-2-4-8-12)16(18)20(19-11)14-10-6-5-9-13(14)17/h2-10H,18H2,1H3 |
Clé InChI |
WLUKTZFBRPIHNY-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C(=C1C2=CC=CC=C2)N)C3=CC=CC=C3Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![Propanedioic acid, [(2-methylphenyl)methylene]-, diethyl ester](/img/structure/B13930589.png)

![2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy]Acetamide](/img/structure/B13930593.png)



![3-[(4-(3-Methoxypyridin-4-yl)-1,3,5-triazin-2-yl)amino]benzenemethanesulfonamide](/img/structure/B13930615.png)



![1H-Imidazole-4-sulfonamide, N-(6-methoxy-3-pyridinyl)-1,2-dimethyl-N-[[5-(2-methylphenyl)-2-pyridinyl]methyl]-](/img/structure/B13930639.png)
